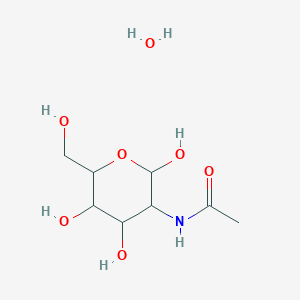

N-Acetyl-beta-D-mannosamine

Beschreibung

Contextualization as a Monosaccharide in Biological Systems

N-Acetyl-beta-D-mannosamine is a monosaccharide, a simple sugar, that is found in biological systems. wikipedia.org It is an isomer of N-acetyl-D-glucosamine and serves as an essential precursor for the biosynthesis of sialic acids. semanticscholar.org Sialic acids are a diverse family of sugar molecules that are typically found at the outermost ends of glycan chains on the surfaces of cells and on many soluble proteins and lipids. wikipedia.orggoogle.com These terminal sugars are involved in a wide array of cellular functions, including cell-to-cell adhesion, signal transduction, and cellular recognition. uniprot.orgcaymanchem.com

Significance as a Precursor Molecule in Complex Glycan Pathways

The primary significance of this compound lies in its role as the first committed precursor in the biosynthetic pathway of N-acetylneuraminic acid (Neu5Ac), the most common type of sialic acid. wikipedia.orggoogle.comncats.io This biosynthetic process begins in the cytoplasm with the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to ManNAc. wikipedia.org This initial and rate-limiting step is catalyzed by a bifunctional enzyme called UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE). uniprot.orgnih.govuniprot.org

The GNE enzyme possesses two distinct activities. uniprot.orguniprot.org First, its epimerase domain converts UDP-GlcNAc into ManNAc. wikipedia.orgnih.gov Subsequently, its kinase domain phosphorylates ManNAc to form ManNAc-6-phosphate. nih.govpnas.org This phosphorylated intermediate is then converted into Neu5Ac-9-phosphate through condensation with phosphoenolpyruvate (B93156). oup.com Finally, Neu5Ac is activated to CMP-Neu5Ac in the nucleus, which then serves as the donor for the sialylation of glycoproteins and glycolipids in the Golgi apparatus. wikipedia.org The end product, CMP-Neu5Ac, acts as a feedback inhibitor of the GNE epimerase activity, thus regulating the entire pathway. wikipedia.orguniprot.org

Because ManNAc is situated after the rate-limiting, feedback-inhibited step, its administration can bypass this regulation and lead to an increase in sialic acid production. google.comnih.gov This characteristic has made ManNAc a molecule of significant interest for therapeutic applications. wikipedia.orgnih.gov

Scope and Academic Relevance of this compound Research

Research into this compound is a rapidly expanding field with significant academic and clinical relevance. nih.gov The study of ManNAc and its role in sialic acid biosynthesis is crucial for understanding various physiological and pathological processes. caymanchem.com

Disruptions in sialic acid biosynthesis due to mutations in the GNE gene can lead to serious medical conditions. oup.com For instance, GNE myopathy, also known as Hereditary Inclusion Body Myopathy (HIBM), is a rare genetic muscle-wasting disorder caused by mutations in the GNE gene. nih.govoup.complos.org Research has shown that providing ManNAc can help to bypass the deficient enzyme activity and restore sialic acid levels, offering a potential therapeutic strategy. caymanchem.comnih.gov

Furthermore, altered sialylation is implicated in other conditions, including certain kidney diseases and even obesity-induced hypertension. wikipedia.orgahajournals.org Studies have demonstrated that ManNAc supplementation can increase IgG sialylation and prevent high blood pressure in obese mice. ahajournals.org The ability to modulate cellular sialylation through the administration of ManNAc or its synthetic analogues has opened up new avenues for "glycoengineering," allowing researchers to study the functions of sialic acids and develop novel therapeutic interventions. biorxiv.orgru.nl The academic relevance of ManNAc research also extends to its use in the production of recombinant therapeutic proteins, where proper sialylation is often critical for their efficacy and stability. wikipedia.org

Interactive Data Tables

Table 1: Key Enzymes in the Sialic Acid Biosynthesis Pathway

| Enzyme | Function | Substrate(s) | Product(s) |

| UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE) | Bifunctional enzyme initiating sialic acid biosynthesis. uniprot.orgnih.gov | UDP-N-acetylglucosamine, ATP | N-acetylmannosamine, N-acetylmannosamine-6-phosphate |

| N-acetylneuraminate synthase (NANS) | Condenses ManNAc-6-P with phosphoenolpyruvate. ru.nl | N-acetylmannosamine-6-phosphate, Phosphoenolpyruvate | N-acetylneuraminic acid-9-phosphate |

| N-acetylneuraminic acid-9-phosphate phosphatase (NANP) | Dephosphorylates Neu5Ac-9-P. ru.nl | N-acetylneuraminic acid-9-phosphate | N-acetylneuraminic acid |

| CMP-sialic acid synthetase | Activates sialic acid for transfer to glycans. wikipedia.org | N-acetylneuraminic acid, CTP | CMP-N-acetylneuraminic acid |

Table 2: Research Applications of this compound

| Application Area | Research Focus | Key Findings |

| GNE Myopathy | Therapeutic potential for a rare genetic muscle disorder. nih.gov | ManNAc administration can bypass the defective enzyme, increase sialic acid production, and potentially alleviate disease symptoms. caymanchem.comnih.gov |

| Kidney Disease | Role of hyposialylation in glomerular diseases. wikipedia.org | Reduced GNE activity and subsequent lack of sialic acid on kidney glycoproteins can contribute to certain kidney diseases. wikipedia.org |

| Glycoengineering | Modulating cell surface sialylation for research and therapeutic purposes. biorxiv.org | Synthetic analogues of ManNAc can be used to introduce modified sialic acids onto cell surfaces, altering cellular interactions. oup.combiorxiv.org |

| Monoclonal Antibody Production | Improving the quality of therapeutic proteins. researchgate.net | Addition of ManNAc to cell cultures can reduce high mannose glycosylation of monoclonal antibodies without negatively impacting other quality attributes. researchgate.net |

| Cognitive Function | Potential to alleviate age-related cognitive decline. semanticscholar.org | ManNAc treatment has been shown to improve place-learning ability in dogs with age-related cognitive dysfunction. semanticscholar.org |

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C8H17NO7 |

|---|---|

Molekulargewicht |

239.22 g/mol |

IUPAC-Name |

N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;hydrate |

InChI |

InChI=1S/C8H15NO6.H2O/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14;/h4-8,10,12-14H,2H2,1H3,(H,9,11);1H2 |

InChI-Schlüssel |

VVQPUTSNIMAJPT-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O.O |

Herkunft des Produkts |

United States |

Biosynthetic Pathways and Metabolic Intermediates of N Acetyl Beta D Mannosamine

Cytoplasmic Initiation of Sialic Acid Biosynthesis

The de novo synthesis of sialic acid commences in the cytoplasm with a series of enzymatic reactions that convert a common sugar nucleotide into ManNAc and its phosphorylated derivative. nih.govsigmaaldrich.com

UDP-N-Acetylglucosamine as Primary Substrate.

The main pathway for sialic acid biosynthesis begins with uridine (B1682114) diphosphate-N-acetylglucosamine (UDP-GlcNAc), a substrate derived from glucose. wikipedia.orgnih.gov This compound acts as the foundational molecule for the subsequent enzymatic steps leading to the formation of ManNAc. wikipedia.org

UDP-N-Acetylglucosamine 2-Epimerase (GNE Epimerase Domain) Catalysis.

The rate-limiting step in this pathway is catalyzed by the epimerase domain of the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE). wikipedia.orguniprot.orgnih.gov This domain facilitates the conversion of UDP-GlcNAc to ManNAc. wikipedia.orggoogle.commdpi.com This enzymatic reaction involves the epimerization of the C2 position of the N-acetylglucosamine moiety. acs.org The activity of the GNE epimerase is subject to feedback inhibition by CMP-sialic acid, the final product of the pathway, which binds to an allosteric site on the enzyme. wikipedia.orgnih.govuniprot.org

N-Acetylmannosamine Kinase (GNE Kinase Domain) Phosphorylation.

Following its formation, ManNAc is phosphorylated by the kinase domain of the same GNE enzyme. wikipedia.orggoogle.com This kinase activity specifically targets the 6-hydroxyl group of ManNAc. google.comnih.gov

Formation of N-Acetyl-D-mannosamine 6-Phosphate.

The phosphorylation of ManNAc by the GNE kinase domain results in the formation of N-acetyl-D-mannosamine 6-phosphate (ManNAc-6-P). google.comnih.govmdpi.com This intermediate is then further metabolized in subsequent steps of the sialic acid biosynthesis pathway. nih.govsigmaaldrich.com

Alternative Biosynthetic Routes to N-Acetyl-beta-D-mannosamine

While the cytoplasmic pathway initiated from UDP-GlcNAc is the primary route for ManNAc synthesis, alternative pathways exist.

From N-Acetyl-D-glucosamine via N-Acylglucosamine 2-Epimerase.

An alternative route for the synthesis of ManNAc involves the direct epimerization of N-acetyl-D-glucosamine (GlcNAc). wikipedia.orgresearchgate.net This reaction is catalyzed by the enzyme N-acyl-D-glucosamine 2-epimerase. wikipedia.org This pathway is particularly noted to occur in the kidneys. mdpi.com

| Enzyme/Protein | Substrate(s) | Product(s) | Cellular Location |

| UDP-N-Acetylglucosamine 2-Epimerase (GNE Epimerase Domain) | UDP-N-Acetylglucosamine | This compound, UDP | Cytoplasm |

| N-Acetylmannosamine Kinase (GNE Kinase Domain) | This compound, ATP | N-Acetyl-D-mannosamine 6-phosphate, ADP | Cytoplasm |

| N-Acylglucosamine 2-Epimerase | N-Acetyl-D-glucosamine | This compound | Cytoplasm |

This compound (ManNAc) is a crucial intermediate in the biosynthesis of sialic acids, which are key components of glycoproteins and glycolipids. Its production and subsequent conversion are tightly regulated processes involving several key enzymes.

From Uridine Diphosphate-N-Acetylglucosamine via Bifunctional UDP-N-Acetylglucosamine 2-Epimerase/N-Acetylmannosamine Kinase

The primary de novo pathway for this compound synthesis in vertebrates begins with Uridine Diphosphate-N-Acetylglucosamine (UDP-GlcNAc). This reaction is catalyzed by the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE). nih.govjci.orgoup.com GNE is a key enzyme in sialic acid biosynthesis, catalyzing the first two committed and rate-limiting steps. nih.govjci.orguniprot.orguniprot.org

The GNE enzyme possesses two distinct domains:

UDP-N-acetylglucosamine 2-epimerase domain: This domain catalyzes the epimerization of UDP-GlcNAc to ManNAc, with the simultaneous release of UDP. nih.govplos.orgmdpi.com This initial step is a critical control point in the pathway. nih.gov

N-acetylmannosamine kinase domain: This domain then phosphorylates ManNAc at the C-6 position to produce N-acetyl-D-mannosamine-6-phosphate (ManNAc-6-P). nih.govplos.orgmdpi.com

The major expression of the GNE gene is found in the liver, which is consistent with the liver's high rate of synthesis for secreted sialylated glycoproteins. nih.gov Mutations in the GNE gene can lead to reduced enzyme activity and are associated with certain medical conditions. jci.orgplos.org

| Substrate | Enzyme | Product |

| UDP-N-Acetylglucosamine (UDP-GlcNAc) | UDP-N-acetylglucosamine 2-epimerase (GNE epimerase domain) | This compound (ManNAc) + UDP |

| This compound (ManNAc) | N-acetylmannosamine kinase (GNE kinase domain) | N-Acetyl-D-mannosamine-6-phosphate (ManNAc-6-P) |

Production via Aldolase (B8822740) Treatment of Sialic Acid

This compound can also be produced through the reversible cleavage of N-acetylneuraminic acid (sialic acid). wikipedia.org This reaction is catalyzed by N-acetylneuraminate lyase, also known as sialic acid aldolase. nih.govnih.govnih.gov The enzyme facilitates an aldol (B89426) condensation/cleavage reaction between pyruvate (B1213749) and ManNAc. researchgate.netnih.gov While the equilibrium of this reaction favors the cleavage of sialic acid to form ManNAc and pyruvate, it can be used for the synthesis of ManNAc under specific conditions. wikipedia.orgnih.govresearchgate.net In some bacterial systems, this aldolase is the primary enzyme responsible for sialic acid synthesis. nih.govwikipedia.org

| Substrate | Enzyme | Products |

| N-Acetylneuraminic Acid (Sialic Acid) | N-Acetylneuraminate Lyase (Sialic Acid Aldolase) | This compound (ManNAc) + Pyruvate |

Downstream Metabolic Conversion

Following its synthesis, this compound is a precursor for the formation of activated sialic acid, which is essential for the sialylation of glycoconjugates.

Condensation with Phosphoenolpyruvate (B93156) (PEP) to N-Acetylneuraminic Acid (Neu5Ac)

In the cytosolic pathway, N-acetyl-D-mannosamine-6-phosphate (ManNAc-6-P), the product of the GNE kinase activity, is condensed with phosphoenolpyruvate (PEP). uniprot.orgoup.com This reaction is catalyzed by N-acetylneuraminate-9-phosphate synthase, yielding N-acetylneuraminate-9-phosphate (Neu5Ac-9-P). uniprot.orgoup.com Subsequently, a specific phosphatase removes the phosphate (B84403) group at the 9-position to form N-acetylneuraminic acid (Neu5Ac). nih.govoup.com

In an alternative pathway observed in some bacteria, N-acetyl-D-mannosamine can be directly condensed with PEP by N-acetyl-D-neuraminate synthase to form Neu5Ac. nih.govacs.org

| Substrates | Enzyme | Product |

| N-Acetyl-D-mannosamine-6-phosphate (ManNAc-6-P) + Phosphoenolpyruvate (PEP) | N-Acetylneuraminate-9-phosphate synthase | N-Acetylneuraminate-9-phosphate (Neu5Ac-9-P) |

| N-Acetylneuraminate-9-phosphate (Neu5Ac-9-P) | Neu5Ac-9-phosphate phosphatase | N-Acetylneuraminic Acid (Neu5Ac) |

| This compound (ManNAc) + Phosphoenolpyruvate (PEP) | N-Acetyl-D-neuraminate synthase | N-Acetylneuraminic Acid (Neu5Ac) |

Activation to Cytidine (B196190) Monophosphate-Sialic Acid (CMP-Neu5Ac)

The final step in the de novo synthesis of the activated sialic acid donor is the conversion of N-acetylneuraminic acid (Neu5Ac) to cytidine monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac). nih.govontosight.ai This activation reaction occurs in the nucleus of vertebrate cells and is catalyzed by CMP-sialic acid synthetase (CMAS). nih.govnih.govnih.gov The enzyme utilizes cytidine triphosphate (CTP) to form a high-energy phosphodiester bond between the C-2 of Neu5Ac and the α-phosphate of CTP, releasing pyrophosphate. researchgate.netnih.gov

CMP-Neu5Ac is the activated sugar nucleotide that is then transported to the Golgi apparatus. nih.govnih.govresearchgate.net In the Golgi, it serves as the donor substrate for sialyltransferases, which transfer the sialic acid moiety to the terminal positions of glycan chains on glycoproteins and glycolipids. nih.govresearchgate.net This process of sialylation is crucial for a wide range of cellular functions. ontosight.ainih.gov The synthesis of CMP-Neu5Ac is a critical and tightly regulated step, as it is a key determinant of the cell's sialylation capacity. ontosight.ai

| Substrates | Enzyme | Products |

| N-Acetylneuraminic Acid (Neu5Ac) + Cytidine Triphosphate (CTP) | CMP-Sialic Acid Synthetase (CMAS) | Cytidine Monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac) + Pyrophosphate |

Enzymology and Reaction Mechanisms Involving N Acetyl Beta D Mannosamine

N-Acetylneuraminic Acid Aldolase (B8822740) (NAL) Activity and Substrate Specificity

N-Acetylneuraminic acid aldolase (NAL), also known as sialic acid aldolase, is a Class I aldolase that plays a central role in sialic acid metabolism. It catalyzes the reversible aldol (B89426) condensation of N-Acetyl-beta-D-mannosamine and pyruvate (B1213749) to form N-acetylneuraminic acid (Neu5Ac), the most common sialic acid.

The reaction catalyzed by NAL is a reversible aldol addition, capable of both synthesizing and cleaving Neu5Ac. In the synthetic direction, the enzyme facilitates the formation of a new carbon-carbon bond between pyruvate and ManNAc. The kinetic mechanism is an ordered Bi-Uni reaction, where pyruvate binds to the enzyme first, forming a Schiff base intermediate with a key lysine (B10760008) residue in the active site. This is followed by the binding of ManNAc. The subsequent aldol condensation leads to the formation of the enzyme-Neu5Ac-Schiff base, which is then hydrolyzed to release Neu5Ac. escholarship.org This reversibility is a key feature of the enzyme, allowing it to participate in both the anabolic and catabolic pathways of sialic acid. nih.gov

The active site of NAL from Escherichia coli has been extensively studied to elucidate its catalytic mechanism. A crucial residue is Lys165, which forms a Schiff base intermediate with pyruvate. escholarship.org Crystallography, quantum mechanics/molecular mechanics (QM/MM) modeling, and site-directed mutagenesis have identified other key residues. nih.gov Tyr137 acts as the proton donor to the aldehyde oxygen of ManNAc during the condensation reaction. nih.govnih.gov The positioning and function of Tyr137 are supported by a triad (B1167595) of residues: Ser47, and Tyr110 from an adjacent subunit. nih.govnih.gov

Mutagenesis studies have confirmed the importance of these residues. For instance, replacing Ser47 with alanine (B10760859) or cysteine significantly affects the enzyme's kinetic behavior. escholarship.org A Y137A variant was used in crystallographic studies to capture snapshots of the enzyme-substrate complex, providing insights into the reaction intermediates. nih.govnih.gov Further studies have explored mutations to alter the enzyme's substrate specificity and stereoselectivity. For example, mutations outside the active site barrel, such as Tyr98His, Phe115Leu, and Val251Ile, have been shown to invert the enantioselectivity of the enzyme, enabling it to better catalyze reactions with enantiomeric substrates like N-acetyl-L-mannosamine to produce L-sialic acid. mdpi.comnih.gov

Table 1: Key Active Site Residues of E. coli N-Acetylneuraminic Acid Aldolase and their Functions

| Residue | Function in Catalysis |

| Lys165 | Forms Schiff base intermediate with pyruvate. escholarship.org |

| Tyr137 | Acts as the proton donor to the ManNAc aldehyde oxygen. nih.govnih.gov |

| Ser47 | Part of a triad that correctly positions Tyr137. nih.govnih.gov |

| Tyr110 | Part of a triad that correctly positions Tyr137. nih.govnih.gov |

Research has shown that NAL can tolerate various modifications to the N-acyl group of the mannosamine (B8667444) substrate. nih.gov This flexibility is significant for metabolic engineering applications. A study investigating eight N-acyl derivatives of D-mannosamine found that several analogs were as good as, or even better substrates than, the natural N-acetyl-D-mannosamine. wikipedia.orggenscript.com Specifically, N-propionyl-, N-butanoyl-, N-iso-butanoyl-, N-pivaloyl-, and N-phenylacetyl-D-mannosamines demonstrated high accessibility to the enzyme. wikipedia.orggenscript.com This suggests that the enzyme's active site can accommodate a degree of steric bulk at the N-acyl position. wikipedia.org

While steric hindrance from bulky N-acyl groups does not appear to be a critical limiting factor, electronic effects of the acyl group have a significant influence on the enzymatic reaction. wikipedia.org Derivatives with strongly electron-deficient acyl groups, such as N-trifluoropropionyl and benzoyl groups, were found to be poor substrates for NAL. wikipedia.orggenscript.com This suggests that highly electron-deficient acyl groups have a negative impact on the aldol condensation reaction, possibly by altering the electronic properties of the substrate and hindering the reaction mechanism. wikipedia.orggenscript.com

Table 2: Relative Accessibility of N-Acyl-D-mannosamine Derivatives to N-Acetylneuraminic Acid Aldolase

| N-Acyl-D-mannosamine Derivative | Relative Activity | Electronic Effect of Acyl Group |

| N-acetyl-D-mannosamine (Natural Substrate) | Standard | Reference |

| N-propionyl-D-mannosamine | High | Electron-donating |

| N-butanoyl-D-mannosamine | High | Electron-donating |

| N-iso-butanoyl-D-mannosamine | High | Electron-donating |

| N-pivaloyl-D-mannosamine | High | Electron-donating |

| N-phenylacetyl-D-mannosamine | High | Mixed |

| N-trifluoropropionyl-D-mannosamine | Poor | Electron-withdrawing |

| N-benzoyl-D-mannosamine | Poor | Electron-withdrawing |

Epimerase and Aldolase Characterization using this compound as Substrate

Epimerases are enzymes that catalyze the reversible conversion of one epimer to another. In the context of sialic acid metabolism, N-acetylglucosamine-2-epimerase (AGE) and N-acetylmannosamine-6-phosphate 2-epimerase (NanE) are key enzymes. AGE catalyzes the interconversion of N-acetyl-D-glucosamine (GlcNAc) and ManNAc. mdpi.com NanE acts on the phosphorylated forms, converting N-acetylmannosamine-6-phosphate to N-acetylglucosamine-6-phosphate. nih.gov Studies on AGE from Pedobacter heparinus have provided experimental evidence for a deprotonation/reprotonation mechanism for the epimerization reaction. mdpi.com

Aldolases, particularly NAL, have been characterized using ManNAc and its derivatives as substrates to understand their specificity and catalytic efficiency. The ability of NAL to accept various N-acyl derivatives of mannosamine demonstrates its broad substrate tolerance, which is a valuable trait for biocatalysis and the synthesis of sialic acid analogs. nih.gov

UDP-N-Acetyl-mannosamine Dehydrogenases

UDP-N-acetyl-D-mannosamine dehydrogenase (UDP-ManNAcDH) is an enzyme that catalyzes the NAD+-dependent oxidation of UDP-N-acetyl-D-mannosamine (UDP-ManNAc) to UDP-N-acetyl-D-mannosaminuronic acid (UDP-ManNAcA). nih.govebi.ac.uk This reaction is a critical step in the biosynthesis of certain bacterial capsular polysaccharides and the enterobacterial common antigen. ebi.ac.uknih.gov

In Staphylococcus aureus, the enzyme Cap5O is a UDP-ManNAc dehydrogenase essential for the production of serotype 5 capsular polysaccharide, a key virulence factor. nih.gov Structural and functional studies of Cap5O have revealed a unique regulatory mechanism involving the formation of a disulfide bond in the catalytic site. nih.gov Mutagenesis experiments have identified key residues, including a catalytic cysteine and two essential arginine residues, that are crucial for its activity. nih.gov The enzyme catalyzes a two-fold oxidation of an alcohol to a carboxylic acid. nih.gov

The reaction catalyzed by UDP-N-acetyl-D-mannosamine dehydrogenase is as follows: UDP-N-acetyl-D-mannosamine + 2 NAD+ + H₂O → UDP-N-acetyl-D-mannosaminuronate + 2 NADH + 2 H+

Glycosyltransferases Utilizing this compound Derivatives

This enzyme, systematically named UDP-N-acetyl-D-mannosamine:N-acetyl-beta-D-glucosaminyldiphosphoundecaprenol 4-beta-N-acetylmannosaminyltransferase (EC 2.4.1.187), plays a role in the biosynthesis of teichoic acid linkage units in the cell walls of bacteria like Bacillus subtilis. wikipedia.org It catalyzes the following chemical reaction:

UDP-N-acetyl-D-mannosamine + N-acetyl-D-glucosaminyldiphosphoundecaprenol ⇌ UDP + N-acetyl-beta-D-mannosaminyl-(1->4)-N-acetyl-D-glucosaminyldiphosphoundecaprenol wikipedia.org

This transferase has been partially purified and its properties characterized, highlighting its importance in bacterial cell wall synthesis. wikipedia.org

Ketalpyruvyltransferases are a class of enzymes that catalyze the transfer of a pyruvate moiety from phosphoenolpyruvate (B93156) (PEP) to specific monosaccharide residues within various glycoconjugates. nih.govresearchgate.net This pyruvylation results in the formation of a ketal linkage, a modification that can significantly impact the biological function of the modified saccharide. nih.gov Pyruvylated saccharides are involved in diverse biological processes, including acting as binding epitopes for proteins. nih.gov The characterization of these enzymes has been somewhat limited by the availability of their specific acceptor substrates. researchgate.net

The pyruvyltransferase CsaB from the Gram-positive bacterium Paenibacillus alvei is a well-studied example of a ketalpyruvyltransferase. nih.govnih.gov This enzyme specifically catalyzes the 4,6-ketalpyruvylation of the N-acetylmannosamine (ManNAc) residue found within the [→4)-β-D-GlcNAc-(1→3)-β-D-ManNAc-(1→] disaccharide repeating units of the bacterium's secondary cell wall polymer (SCWP). nih.govresearchgate.net The pyruvylation of ManNAc is essential for the SCWP to function as a ligand for the cell's surface layer (S-layer) proteins. nih.gov Studies have shown that P. alvei CsaB is active on the lipid-linked disaccharide precursor of the SCWP on the cytoplasmic side of the cell membrane, prior to its translocation and polymerization. nih.gov The enzyme's optimal activity has been determined to be at a pH of 7.5 and a temperature of 37°C. nih.govresearchgate.net

Phosphorylases in N-Glycan Metabolism

In the intricate landscape of N-glycan metabolism, phosphorylases represent a distinct class of enzymes that utilize inorganic phosphate (B84403) to cleave glycosidic bonds. This mechanism contrasts with the hydrolytic cleavage employed by glycoside hydrolases. The discovery of phosphorylases active on N-glycan fragments has unveiled novel, energy-efficient catabolic pathways, particularly within the human gut microbiome.

Beta-1,4-D-Mannosyl-N-acetyl-D-glucosamine Phosphorylase (BT1033)

A key enzyme in a novel N-glycan metabolic pathway is β-1,4-D-mannosyl-N-acetyl-D-glucosamine phosphorylase, identified as BT1033. nih.govresearchgate.netnih.gov This enzyme was discovered in the human gut bacterium Bacteroides thetaiotaomicron VPI-5482, a prominent degrader of complex carbohydrates. nih.govnih.gov BT1033 is encoded within a gene cluster dedicated to the metabolism of complex N-glycans and belongs to the Glycoside Hydrolase family 130 (GH130). nih.govnih.govnih.gov

The primary function of BT1033 is to catalyze the reversible phosphorolysis of the β-1,4 glycosidic bond in the disaccharide β-1,4-D-mannosyl-N-acetyl-D-glucosamine (ManGlcNAc). nih.govresearchgate.netnih.gov This disaccharide is a core component liberated from complex N-glycans through the action of various upstream glycoside hydrolases. nih.govresearchgate.netnih.gov The reaction proceeds as follows:

β-1,4-D-mannosyl-N-acetyl-D-glucosamine + Phosphate ↔ α-D-mannose 1-phosphate + N-acetyl-D-glucosamine

This reaction is the first report of a metabolic pathway for N-glycans that involves a phosphorylase. nih.govnih.gov The mechanism of BT1033 is a typical sequential Bi Bi mechanism. nih.govresearchgate.netnih.gov Structural studies of homologous GH130 enzymes have identified a conserved aspartate residue (Asp104) that functions as the general acid/base catalyst in a single-step reaction mechanism. nih.govresearchgate.net The systematic name proposed for BT1033 is 4-O-β-D-mannopyranosyl-N-acetyl-D-glucosamine:phosphate α-D-mannosyltransferase. researchgate.netnih.gov

Table 1: Properties of Beta-1,4-D-Mannosyl-N-acetyl-D-glucosamine Phosphorylase (BT1033)

| Property | Description |

| Enzyme Name | Beta-1,4-D-Mannosyl-N-acetyl-D-glucosamine Phosphorylase (BT1033) |

| Systematic Name | 4-O-β-D-mannopyranosyl-N-acetyl-D-glucosamine:phosphate α-D-mannosyltransferase researchgate.netnih.gov |

| Source Organism | Bacteroides thetaiotaomicron VPI-5482 nih.govnih.gov |

| Enzyme Family | Glycoside Hydrolase Family 130 (GH130) nih.govnih.gov |

| Substrate | β-1,4-D-mannosyl-N-acetyl-D-glucosamine (ManGlcNAc) nih.govresearchgate.net |

| Products | α-D-mannose 1-phosphate and N-acetyl-D-glucosamine nih.govresearchgate.netnih.gov |

| Reaction Type | Reversible Phosphorolysis nih.govresearchgate.netnih.gov |

| Catalytic Mechanism | Sequential Bi Bi mechanism nih.govresearchgate.netnih.gov |

Energy-Efficient Metabolism of Complex N-Glycans

The metabolic pathway involving BT1033 represents a highly energy-efficient strategy for the catabolism of complex N-glycans. nih.gov This efficiency provides a significant evolutionary advantage to anaerobic bacteria in the gut, as anaerobic respiration is generally less energy-efficient than aerobic respiration. nih.gov

In conventional N-glycan metabolic pathways, the cleavage of the β-mannose residue is performed by a β-mannosidase, a type of glycoside hydrolase. This hydrolysis releases D-mannose, which must then be phosphorylated by an ATP-dependent hexokinase to enter glycolysis, consuming one molecule of ATP. nih.govnih.gov

Table 2: Comparison of N-Glycan Catabolic Pathways

| Feature | Conventional Pathway (Hydrolase/Kinase) | Phosphorylase Pathway (BT1033) |

| Cleavage Enzyme | β-mannosidase (a glycoside hydrolase) | β-1,4-D-mannosyl-N-acetyl-D-glucosamine Phosphorylase nih.gov |

| Cleavage Reaction | Hydrolysis | Phosphorolysis nih.gov |

| Initial Mannose Product | D-mannose | α-D-mannose 1-phosphate nih.govresearchgate.net |

| Phosphorylation Step | Requires ATP-dependent hexokinase nih.govnih.gov | Direct phosphorylation during cleavage; no kinase required nih.gov |

| Net ATP Consumption | 1 ATP molecule per mannose residue | 0 ATP molecules per mannose residue |

| Energy Efficiency | Less efficient due to ATP consumption nih.gov | More efficient; conserves the energy of the glycosidic bond nih.govnih.gov |

Roles of N Acetyl Beta D Mannosamine in Glycoconjugate Biosynthesis and Function

Sialylation of Glycoproteins and Glycolipids

The primary role of N-Acetyl-beta-D-mannosamine is to serve as the first committed biological precursor for the synthesis of N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid in humans patsnap.comwikipedia.org. This process, known as sialylation, involves the enzymatic addition of sialic acids to the ends of glycan chains on glycoproteins and glycolipids patsnap.com. The biosynthesis pathway begins with the conversion of UDP-N-acetylglucosamine to ManNAc, a rate-limiting step wikipedia.org. ManNAc is then phosphorylated and ultimately converted into CMP-sialic acid, the activated sugar nucleotide that donates the sialic acid moiety to glycans within the Golgi apparatus wikipedia.org.

Sialic acids, derived from this compound, are negatively charged monosaccharides that typically occupy the terminal positions of carbohydrate chains on glycoproteins and glycolipids wikipedia.orgresearchgate.net. Their placement at the outermost end of the glycan chain effectively terminates further elongation of the chain. This capping function is a critical determinant of the final structure and conformation of the glycoconjugate researchgate.net. The presence of these terminal sialic acid residues introduces a negative charge to the cell surface, influencing the biophysical properties of the cell membrane and the molecules embedded within it.

The sialic acid residues that cap cell surface glycoconjugates are centrally involved in a multitude of biological recognition events, thereby playing a crucial role in cellular communication and immune regulation patsnap.comresearchgate.net. Sialylated glycans can act as ligands for specific receptors, such as Siglecs (sialic acid-binding immunoglobulin-like lectins), which are important immunomodulatory receptors researchgate.net. The interaction between sialic acids and their binding partners can modulate cell-cell adhesion, signal transduction, and immune cell activation. For instance, enhanced sialylation of immune cells has been suggested to improve immune surveillance and response mechanisms patsnap.com. The structural diversity of sialic acids, originating from precursors like ManNAc, is exploited by both the host and pathogens in various recognition and binding processes that are fundamental to the immune response oup.com.

Modulation of Glycosylation Profiles in Cellular Systems

N-linked glycosylation is a key quality attribute for monoclonal antibodies, with the high mannose (specifically Man5) variant significantly impacting their pharmacokinetic properties nih.govresearchgate.net. Research has demonstrated that this compound can be used as a novel additive in cell culture to selectively reduce the proportion of high mannose glycans without negatively affecting other product quality attributes nih.govresearchgate.net.

In a study utilizing Chinese Hamster Ovary (CHO-K1) cells for mAb expression, the addition of ManNAc to the culture medium resulted in a concentration-dependent decrease in Man5 levels nih.govresearchgate.net. This effect was observed when ManNAc was added early in the culture process, suggesting it influences the glycosylation pathway during protein synthesis and processing researchgate.net.

Table 1: Effect of this compound (ManNAc) Concentration on High Mannose (Man5) Glycosylation of a Monoclonal Antibody

| ManNAc Concentration (mM) | Initial Man5 Level (%) | Final Man5 Level (%) | Average Man5 Reduction (%) |

|---|---|---|---|

| 5 | 8.9 | N/A | N/A |

| 10 | 8.9 | N/A | N/A |

| 15 | 8.9 | N/A | N/A |

| 20 | 8.9 | ~4.8 | 46 |

| 40 | 8.9 | ~3.5 | N/A |

| 60 | 8.9 | N/A | N/A |

| 80 | 8.9 | N/A | N/A |

| 100 | 8.9 | 2.9 | N/A |

Increasing the sialylation of recombinant glycoproteins is a key objective in biopharmaceutical manufacturing, as it can improve their solubility, serum half-life, and reduce immunogenicity wikipedia.org. Supplementing the cell culture medium with this compound is a direct strategy to boost the intracellular pool of the sialic acid precursor, thereby enhancing the sialylation of the therapeutic protein being produced wikipedia.orgresearchgate.net.

Several approaches have been developed to improve this crucial quality attribute:

Precursor Feeding: The addition of ManNAc or other precursors like galactose and uridine (B1682114) to the culture medium can drive the biosynthetic pathway towards increased sialic acid production wikipedia.orgtandfonline.comquacell.com.

Genetic Engineering: Overexpression of enzymes involved in the sialylation pathway, such as the CMP-sialic acid transporter (CMP-SAT), can increase the availability of activated sialic acid in the Golgi apparatus, leading to more efficient sialylation of glycoproteins nih.gov.

Process Optimization: Adjusting cell culture conditions, such as media composition and feeding strategies, can also influence the glycosylation profile of the product quacell.com.

Combining these strategies, for instance, by feeding ManNAc to a cell line engineered to overexpress a key glycosyltransferase, can lead to synergistic improvements in the final sialylation of the recombinant protein nih.gov.

This compound as a Building Block in Complex Polysaccharides

Beyond its role in glycoprotein (B1211001) and glycolipid sialylation in eukaryotes, this compound also serves as a fundamental building block for the synthesis of complex polysaccharides in other organisms, notably bacteria. In certain bacterial species, ManNAc is a precursor for the biosynthesis of capsular polysaccharides (CPS), which are essential virulence factors that protect the bacteria from the host's immune system nih.govacs.org.

For example, in Campylobacter jejuni, enzymes within the CPS formation gene cluster utilize UDP-GlcNAc to produce ManNAc. This ManNAc is then further converted into CMP-N-acetyl-d-neuraminic acid (CMP-Neu5Ac), which is the activated precursor required for the assembly of the sialic acid-containing capsular polysaccharide nih.govacs.org. This highlights the conserved role of ManNAc as a key intermediate in the biosynthesis of sialylated structures across different domains of life.

Bacterial Capsular Polysaccharides and Lipopolysaccharides

This compound is an essential precursor for the synthesis of certain bacterial capsular polysaccharides (CPS), particularly those containing sialic acid. The capsule is a protective outer layer that plays a significant role in bacterial survival and virulence. acinetobacterbaumannii.no In contrast, the role of ManNAc in the core structure of lipopolysaccharides (LPS) of Gram-negative bacteria is not direct; instead, metabolic pathways involving ManNAc converge with those for LPS precursors. nih.govnih.gov

In bacteria such as Escherichia coli K1, ManNAc is a direct precursor to N-acetylneuraminic acid (NeuAc), the monomer that constitutes the polysialic acid (PA) capsule. nih.gov The biosynthetic pathway involves the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to ManNAc, which is then converted to NeuAc. wikipedia.org Similarly, in Campylobacter jejuni, ManNAc is a key intermediate in the biosynthesis of CMP-N-acetylneuraminic acid, a necessary component for its CPS. nih.govacs.org In some serotypes, UDP-GlcNAc is epimerized to UDP-N-acetyl-D-mannosamine (UDP-ManNAc), which is then further modified. In other serotypes, UDP-GlcNAc is converted to ManNAc before being condensed with phosphoenolpyruvate (B93156) (PEP) to form NeuAc. nih.govacs.org

While amino sugars are foundational to the structure of LPS, the biosynthesis of its core components, such as Lipid A, typically begins with UDP-GlcNAc, not ManNAc. nih.gov The metabolic pathways for GlcNAc, ManNAc, and NANA utilization in E. coli are interconnected and converge at the level of N-acetylglucosamine-6-phosphate, highlighting an indirect relationship to the pool of precursors available for cell wall synthesis. nih.gov

Table 1: Role of this compound in Bacterial Capsular Polysaccharide Biosynthesis

| Bacterial Species | Capsular Component | Role of this compound | Citation(s) |

|---|---|---|---|

| Escherichia coli K1 | Polysialic Acid (PA) | Essential precursor for N-acetylneuraminic acid (NeuAc) synthesis. | nih.gov |

| Campylobacter jejuni (HS:11 serotype) | UDP-α-N-acetyl-d-mannosaminuronic acid (UDP-ManNAcA) | Intermediate (UDP-ManNAc) formed from the epimerization of UDP-GlcNAc. | nih.govacs.org |

Teichoic Acid Linkage Units in Bacterial Cell Walls

In many Gram-positive bacteria, wall teichoic acids (WTAs) are anionic polymers covalently linked to the peptidoglycan layer. This attachment is mediated by a specific linkage unit, which commonly consists of a disaccharide. This compound is a fundamental component of this linkage unit in several bacterial species, including Bacillus subtilis and Staphylococcus aureus. nih.govwwu.edu

The biosynthesis of this linkage unit begins with the transfer of N-acetylglucosamine-1-phosphate to an undecaprenol (B103720) phosphate (B84403) carrier molecule. The second step, which is considered the first committed step in WTA synthesis, is the addition of ManNAc. nih.gov This reaction is catalyzed by an N-acetylmannosamine transferase (TagA in B. subtilis, TarA in S. aureus), which transfers ManNAc from UDP-ManNAc to the lipid-linked GlcNAc intermediate. nih.gov This forms the characteristic ManNAc(β1→4)GlcNAc-pyrophosphoryl-undecaprenol structure. nih.govasm.org This disaccharide-lipid intermediate then serves as the anchor for the subsequent assembly of the polyol-phosphate chain (e.g., poly(glycerol phosphate)) that constitutes the main teichoic acid polymer. nih.gov The presence of this specific ManNAc-containing linkage unit is crucial for the proper anchoring of teichoic acids to the cell wall. wwu.edu

Table 2: this compound in Teichoic Acid Linkage Unit Biosynthesis

| Bacterial Species | Linkage Unit Component | Key Enzyme | Function | Citation(s) |

|---|---|---|---|---|

| Bacillus subtilis | ManNAc(β1→4)GlcNAc | TagA (N-acetylmannosamine transferase) | Catalyzes the addition of ManNAc to the GlcNAc-lipid intermediate. | nih.govnih.gov |

Cell Wall Glycopolymers (e.g., Paenibacillus alvei, Bacillus anthracis)

Beyond classical teichoic acids, many Gram-positive bacteria possess other complex cell wall glycopolymers, often termed secondary cell wall polysaccharides (SCWPs), where this compound is a key structural element. These polymers are essential for cell growth, division, and the anchoring of surface-layer (S-layer) proteins. mdpi.comfrontiersin.org

In Paenibacillus alvei, the cell wall is decorated with an SCWP that is necessary for the attachment of S-layer proteins. frontiersin.org The repeating unit of this polymer contains a pyruvylated this compound residue. The biosynthesis of this SCWP involves the enzyme MnaA, a UDP-GlcNAc-2-epimerase, which provides the UDP-ManNAc precursor required for ManNAc incorporation into the repeating disaccharide structure: →3)-4,6-Pyr-β-D-ManpNAc-(1→4)-β-D-GlcpNAc-(1→. frontiersin.org The terminal pyruvylated ManNAc moiety serves as the critical anchoring point for the S-layer homology (SLH) domains of surface proteins. nih.gov

In Bacillus anthracis, which lacks classical teichoic acids, the peptidoglycan is covalently modified with a complex SCWP. mdpi.comuni-tuebingen.de This polymer is composed of a trisaccharide repeating unit with the structure [→4)-β-ManNAc-(1→4)-β-GlcNAc-(1→6)-α-GlcNAc-(1→]n. mdpi.comnih.gov This backbone is further decorated with galactose substitutions. The SCWP of B. anthracis is essential for vegetative cell growth and serves as the specific binding ligand for the C-terminal cell wall-binding domains of certain phage endolysins, such as PlyL and PlyG. nih.govnih.gov

Table 3: Structure of Cell Wall Glycopolymers Containing this compound

| Bacterial Species | Glycopolymer | Repeating Unit Structure | Function | Citation(s) |

|---|---|---|---|---|

| Paenibacillus alvei | Secondary Cell Wall Polymer (SCWP) | →3)-4,6-Pyr-β-D-ManpNAc-(1→4)-β-D-GlcpNAc-(1→ | Anchoring of S-layer proteins. | frontiersin.orgnih.gov |

Table 4: Mentioned Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | ManNAc |

| N-acetylneuraminic acid | NeuAc |

| Uridine diphosphate (B83284) N-acetylglucosamine | UDP-GlcNAc |

| Uridine diphosphate N-acetyl-D-mannosamine | UDP-ManNAc |

| Cytidine (B196190) monophosphate N-acetylneuraminic acid | CMP-Neu5Ac |

| Phosphoenolpyruvate | PEP |

| Lipopolysaccharide | LPS |

| Wall Teichoic Acid | WTA |

| Secondary Cell Wall Polysaccharide | SCWP |

| N-acetylglucosamine | GlcNAc |

| Galactose |

Synthetic and Chemoenzymatic Methodologies for N Acetyl Beta D Mannosamine and Its Derivatives

Chemical Synthesis Approaches

The base-catalyzed epimerization of N-acetylglucosamine (GlcNAc) to N-acetylmannosamine is a well-established method for the synthesis of ManNAc. This reaction is typically carried out under alkaline conditions, at a pH greater than 9, using various bases such as sodium hydroxide, potassium hydroxide, or an ion-exchange resin. The process involves the reversible conversion of GlcNAc to ManNAc, and the reaction equilibrium generally favors GlcNAc.

The mechanism of this epimerization is believed to proceed through a deprotonation-reprotonation process involving the C-2 carbon of the sugar. Under basic conditions, a proton is abstracted from the C-2 position, leading to the formation of an enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face, resulting in the formation of either the starting material, GlcNAc, or its C-2 epimer, ManNAc.

While this method is straightforward, one of the challenges is the separation of ManNAc from the starting material, GlcNAc, and other byproducts formed during the reaction. The final product is often a mixture of sugars enriched in N-Acetyl-D-mannosamine, which requires further purification.

| Starting Material | Base | pH | Key Aspect |

| N-Acetyl-D-glucosamine | Sodium Hydroxide | >9 | Reversible epimerization |

| N-Acetyl-D-glucosamine | Potassium Hydroxide | >9 | Formation of an enolate intermediate |

| N-Acetyl-D-glucosamine | Ionic Exchange Resin | >9 | Product is a mixture requiring purification |

A more recent and stereoselective approach to the synthesis of mannosamine (B8667444) derivatives involves the rhodium(II)-catalyzed oxidative cyclization of glucal 3-carbamates. This method provides access to mannosamine 2-N,3-O-oxazolidinones, which are valuable intermediates that can be further converted to N-acetylmannosamine and its derivatives.

The reaction typically involves treating a glucal 3-carbamate with an oxidant, such as iodobenzene (B50100) diacetate or iodosobenzene, in the presence of a rhodium(II) catalyst, most commonly dirhodium tetraacetate (Rh2(OAc)4). acs.orgnih.gov The reaction proceeds through a proposed rhodium nitrenoid intermediate, which undergoes an intramolecular cyclization to form the oxazolidinone ring.

When the reaction is performed in the presence of an alcohol, such as 4-penten-1-ol, an anomeric mixture of n-pentenyl glycosides can be obtained. nih.gov These glycosides can be readily separated and serve as versatile glycosyl donors for the synthesis of various 2-mannosamine-containing structures. The oxazolidinone ring can then be opened, and the amine acylated to provide the desired N-acetylmannosamine derivatives. nih.gov

| Substrate | Catalyst | Oxidant | Product |

| Glucal 3-carbamate | Rh2(OAc)4 | Iodobenzene diacetate | Mannosamine 2-N,3-O-oxazolidinone |

| Glucal 3-carbamate | Rh2(OAc)4 | Iodosobenzene | Mannosamine 2-N,3-O-oxazolidinone |

The synthesis of N-substituted D-mannosamine derivatives can also be achieved starting from D-fructose through a process known as the Heyns rearrangement. This reaction involves the transformation of a ketosylamine, formed from the reaction of a ketose (like fructose) with an amine, into the corresponding 2-amino-2-deoxy-aldose.

In the context of mannosamine synthesis, D-fructose is reacted with an amine to form a fructosylamine intermediate. This intermediate then undergoes rearrangement to yield a mixture of 2-amino-2-deoxy-D-glucose (glucosamine) and 2-amino-2-deoxy-D-mannose (mannosamine) derivatives. While the formation of the gluco-isomer is often favored, reaction conditions can be optimized to increase the yield of the manno-isomer. The resulting mannosamine derivative can then be N-acetylated to produce N-acetyl-D-mannosamine. This method presents a valuable route to mannosamine derivatives from an inexpensive and readily available starting material.

| Starting Material | Key Reaction | Intermediate | Product |

| D-Fructose | Heyns Rearrangement | Fructosylamine | 2-Amino-2-deoxy-D-mannose derivative |

The synthesis of β-D-mannosides presents a significant challenge in carbohydrate chemistry due to the stereochemical arrangement at the anomeric center and the adjacent C-2 position. The double parallel or serial inversion strategy is an effective method to overcome this challenge, allowing for the efficient synthesis of β-D-mannosides from more readily available β-D-glucosides or β-D-galactosides. acs.orgnih.gov

This methodology is based on the Lattrell-Dax (nitrite-mediated) carbohydrate epimerization reaction, where a neighboring equatorial ester group plays a crucial role in inducing the formation of inversion products in high yields. acs.orgnih.gov The process involves multiple regioselective acylation steps, followed by inversions at specific stereocenters.

In a typical sequence for a double parallel inversion starting from a methyl β-D-glucoside, the hydroxyl groups at positions 2 and 4 are converted to triflate leaving groups. Subsequent substitution with tetrabutylammonium (B224687) acetate (B1210297) leads to the inversion at the 4-position, followed by inversion at the 2-position with tetrabutylammonium nitrite (B80452) to yield the desired methyl β-D-mannoside derivative. acs.org

A double serial inversion can also be employed. For example, starting from a methyl β-D-galactoside, selective acylation followed by triflation can generate a 2,3-ditriflate intermediate. Treatment with tetrabutylammonium nitrite then induces a sequential inversion at C-3 and C-2, again affording the β-D-mannoside product. acs.org

These methods provide a powerful and versatile approach to the synthesis of β-D-mannosides with high stereoselectivity and good yields. acs.orgnih.gov

| Strategy | Starting Material | Key Steps | Product |

| Double Parallel Inversion | Methyl β-D-glucoside | 1. Triflation at C-2 and C-42. Acetate substitution at C-43. Nitrite substitution at C-2 | Methyl β-D-mannoside derivative |

| Double Serial Inversion | Methyl β-D-galactoside | 1. Selective acylation and triflation to a 2,3-ditriflate2. Nitrite-mediated sequential inversion at C-3 and C-2 | Methyl β-D-mannoside derivative |

Chemoenzymatic Synthesis of Glycoconjugate Fragments

Chemoenzymatic approaches combine the flexibility of chemical synthesis with the high selectivity of enzymatic reactions to construct complex glycoconjugates. A notable example is the synthesis of a pyruvylated N-acetyl-β-D-mannosamine containing disaccharide, which is a repeating unit of the cell wall glycopolymer from Paenibacillus alvei. arkat-usa.org

The synthesis of this complex disaccharide involves a multi-step chemical sequence to prepare a protected disaccharide intermediate, followed by an enzymatic pyruvylation step. The chemical synthesis starts with the glycosylation of a protected N-acetylglucosamine acceptor with a glucopyranosyl donor to form the β-(1→4)-linkage. arkat-usa.org

The key transformation to introduce the mannosamine residue involves the inversion of configuration at the C-2 position of the glucose unit. This is achieved by converting the 2-hydroxyl group into a good leaving group, such as a mesylate, followed by nucleophilic substitution with sodium azide (B81097). The resulting azide is then reduced to an amine and subsequently N-acetylated to provide the desired N-acetyl-β-D-mannosamine residue within the disaccharide framework. arkat-usa.org

The final pyruvylation step is accomplished by reacting the deprotected 4,6-diol of the mannosamine residue with methyl pyruvate (B1213749) in the presence of a promoter, such as TMS-triflate, to install the pyruvyl ketal. arkat-usa.org This chemoenzymatic strategy allows for the efficient and stereoselective synthesis of this biologically important glycoconjugate fragment.

| Synthetic Phase | Key Transformation | Reagents/Enzymes | Result |

| Chemical Synthesis | Glycosylation | Protected GlcNAc acceptor, glucopyranosyl donor | Protected β-(1→4)-linked disaccharide |

| Chemical Synthesis | Inversion at C-2 | 1. Mesylation2. Sodium azide substitution3. Reduction and N-acetylation | N-acetyl-β-D-mannosamine residue |

| Chemoenzymatic Step | Pyruvylation | Methyl pyruvate, TMS-triflate | Pyruvylated disaccharide |

Orthogonally Protected Derivatives for Oligosaccharide Synthesis

The chemical synthesis of complex oligosaccharides relies on the availability of versatile monosaccharide building blocks with orthogonal protecting groups. This strategy allows for the selective deprotection of a single hydroxyl group, enabling chain elongation in a specific and controlled manner, which is crucial for constructing intricate glycan structures. In the context of N-Acetyl-beta-D-mannosamine (ManNAc), the development of such orthogonally protected derivatives is essential for their incorporation into oligosaccharides.

A detailed protocol for creating orthogonally protected building blocks, including those derived from mannose, has been developed. nih.gov This methodology often starts from a readily available precursor like β-D-thiophenylmannoside. nih.gov The process involves a series of protection, deoxygenation or silylation, and acylation steps to yield key intermediates. For instance, β-D-thiophenylmannoside can be converted to 2,4-diols by modifying the C6 position and acylating the C3 position. nih.gov These diols are then transformed into 2,4-bis-trifluoromethanesulfonates. This step is critical as it activates the C2 and C4 positions for nucleophilic displacement. nih.gov

| Starting Material | Key Intermediate | Protection Strategy | Final Product Type | Overall Yield |

| β-D-thiophenylmannoside | D-mannosyl 2,4-diols | C6 deoxygenation/silylation, O3 acylation | Orthogonally protected thioglycosides | 54-85% |

| β-D-thiophenylmannoside | 2,4-bis-trifluoromethanesulfonates | Conversion of diols to triflates | Building blocks for rare sugars | Not specified |

Synthesis of Analogs for Enzyme Substrate Studies

To investigate the substrate specificity and catalytic mechanism of enzymes involved in sialic acid biosynthesis, researchers synthesize various analogs of this compound. By modifying the structure of the natural substrate, it is possible to probe the enzyme's active site and understand which functional groups are critical for binding and catalysis.

C-3 Nitrogen-Containing Derivatives for N-Acetylneuraminic Acid Aldolase (B8822740)

N-acetylneuraminic acid (Neu5Ac) aldolase is a key enzyme that catalyzes the reversible condensation of N-acetyl-D-mannosamine (ManNAc) and pyruvate to form Neu5Ac. acs.orgwikipedia.org To explore the tolerance of this enzyme to modifications at the C-3 position of ManNAc, several nitrogen-containing derivatives have been synthesized. nih.gov

The synthesis of 3-azido-3-deoxy, 3-amino-3-deoxy, and 3-N-tert-butyloxycarbonyl-3-deoxy derivatives of 2-acetamido-2-deoxy-α,β-D-mannose has been reported. nih.gov These modifications introduce different functionalities at the C-3 position, replacing the hydroxyl group with an azido, amino, or a protected amino group. The 3-azido-3-deoxy and 3-N-tert-butyloxycarbonyl compounds were further characterized as their peracetate derivatives. nih.gov

A key research finding from these studies was that these C-3 nitrogen-substituted derivatives of ManNAc were found not to be substrates for Neu5Ac aldolase in a preliminary investigation. nih.gov This suggests that the C-3 hydroxyl group of ManNAc may be crucial for recognition and/or catalysis by the enzyme. The enzyme's inability to process these analogs provides valuable insight into its substrate specificity, indicating a strict requirement for the specific stereochemistry and functionality at the C-3 position.

| ManNAc Analog | C-3 Substituent | Characterized As | Substrate for Neu5Ac Aldolase? |

| 3-azido-3-deoxy-ManNAc | Azido (-N₃) | Peracetate derivative | No (preliminary finding) nih.gov |

| 3-amino-3-deoxy-ManNAc | Amino (-NH₂) | Not specified | No (preliminary finding) nih.gov |

| 3-N-tert-butyloxycarbonyl-3-deoxy-ManNAc | N-tert-butyloxycarbonyl (-NHBoc) | Peracetate derivative | No (preliminary finding) nih.gov |

Advanced Research Techniques and Analytical Approaches for N Acetyl Beta D Mannosamine

Spectroscopic Characterization in Research

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are foundational in the chemical analysis of N-Acetyl-beta-D-mannosamine.

NMR spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) chemical shifts in this compound, providing a detailed fingerprint of its chemical environment. Complete assignments have been generated through a combination of one-dimensional and two-dimensional NMR experiments. ebi.ac.uk The enhanced sensitivity of modern NMR cryoprobes allows for the analysis of individual anomers before significant mutarotation occurs in solution. ebi.ac.uk

These assignments are also fundamental for studying more subtle phenomena, such as deuterium (B1214612) isotope effects on ¹³C chemical shifts. When NH groups are exchanged for ND (deuterium) in solution, measurable shifts (ranging from 0 to -0.138 ppm) can be observed on adjacent and distant carbon atoms (beta, gamma, delta, and zeta effects). ebi.ac.uk This data provides valuable reference information for the structural analysis of other nitrogen-containing saccharides. ebi.ac.uk

| Atom | ¹³C Chemical Shift (ppm) | Atom | ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C1 | 95.825 | H1 | 5.115 |

| C2 | 56.782 | H2 | 4.440 |

| C3 | 74.753 | H3 | 4.041 |

| C4 | 69.462 | H4 | 3.618 |

| C5 | 79.04 | H5 | 3.853 |

| C6 | 63.076 | H6a | 3.868 |

| C=O | 178.428 | H6b | 3.838 |

| CH₃ | 24.747 | CH₃ | 2.046 |

NMR spectroscopy is indispensable for verifying the structure of novel compounds synthesized during enzymatic or chemical reactions involving this compound or its derivatives. For instance, in the characterization of products from glycosyltransferase reactions, both ¹H and ¹³C NMR are used to confirm the formation of specific glycosidic linkages. The synthesis of β-1,4-d-mannopyranosyl-β-1,4-N-acetyl-d-glucosamine, a disaccharide, was confirmed using one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments to establish the connectivity and stereochemistry of the newly formed bond. nih.gov Similarly, the enzymatic synthesis of UDP-α-N-acetyl-d-mannosaminuronic acid (UDP-ManNAcA) from a UDP-GlcNAc precursor was monitored and its final structure confirmed by analyzing its ¹H NMR spectrum. acs.org

Mass Spectrometry-Based Analysis

Mass spectrometry (MS) offers high sensitivity and specificity for the detection and quantification of this compound and its metabolites, even in complex biological matrices.

MS is routinely used to identify and quantify the products of enzymatic reactions. For example, in the study of N-acetyl-D-mannosamine dehydrogenase (NAMDH), an enzyme that oxidizes ManNAc, MS would be the method of choice to confirm the mass of the resulting N-acetylmannosaminic acid. portlandpress.com Techniques like gas chromatography-mass spectrometry (GC-MS) are particularly well-suited for analyzing monosaccharide derivatives. acs.org After derivatization, compounds like this compound can be separated and accurately identified based on their mass-to-charge ratio (m/z) and fragmentation patterns. acs.orgmassbank.eu

To investigate dynamic changes in protein glycosylation, dual isotope labeling provides a powerful approach. This technique can be used to specifically track the incorporation of sialic acid precursors into newly synthesized glycoproteins. nih.gov In one such strategy, the total protein population is metabolically labeled with [³⁵S]-L-methionine, while sialic acid incorporation is simultaneously tracked using a tritium-labeled tracer, [³H]-N-acetyl-D-mannosamine. nih.gov By comparing the ratio of ³H to ³⁵S, researchers can determine if changes in the sialylation of a specific protein are due to altered glycosylation processing or simply changes in the protein's expression level. nih.gov This method was successfully applied to confirm that the reconstitution of the TGFBR2 receptor in a colon cancer cell line induced the de novo sialylation of the protein nectin-3. nih.gov

Computational and Structural Modeling

Computational and structural modeling techniques provide insight into the three-dimensional structure of this compound and its interactions with enzymes. X-ray crystallography has been used to determine the high-resolution structure of enzymes that bind to this compound, such as N-acetyl-D-mannosamine dehydrogenase. portlandpress.com The resulting structural models allow for detailed analysis of the active site, identifying key catalytic residues and clarifying the basis for substrate specificity. portlandpress.com

Furthermore, molecular modeling can be applied to understand the conformational dynamics of the sugar itself. Theoretical calculations and simulations are used to investigate properties like intramolecular hydrogen bonding patterns, which can be correlated with experimental data from techniques like NMR. mdpi.com These computational approaches are essential for interpreting experimental results and for designing site-directed mutagenesis studies to probe enzyme function. portlandpress.com

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations of Enzymatic Reactions

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations have emerged as a powerful computational tool for investigating the mechanisms of enzymatic reactions at an atomic level. rcsb.org This approach uniquely combines the accuracy of quantum mechanics (QM) for the chemically active region of a system with the efficiency of molecular mechanics (MM) for the surrounding environment, such as the protein and solvent. nih.govrcsb.org

In the context of this compound, QM/MM simulations are ideally suited to elucidate the catalytic mechanism of enzymes that metabolize it, such as N-acetyl-D-mannosamine dehydrogenase (NAMDH). portlandpress.com In a typical QM/MM setup for the NAMDH-catalyzed oxidation of ManNAc, the QM region would be defined to include the ManNAc substrate, the NAD+ cofactor, and the side chains of key catalytic amino acid residues (e.g., Asn119, Ser153, Tyr166, Lys170). portlandpress.com The remainder of the enzyme and the surrounding solvent would be treated using MM force fields.

This partitioning allows researchers to:

Map the Reaction Pathway: By calculating the potential energy surface, investigators can trace the entire reaction coordinate from the substrate-enzyme complex to the product.

Characterize Transition States: The high-energy transition state structures can be precisely modeled, revealing the critical bond-making and bond-breaking events. researchgate.net

Calculate Activation Energies: QM/MM methods can provide quantitative estimates of the energy barriers of the reaction, offering insights into the enzyme's catalytic efficiency. nih.gov

Analyze Enzyme-Substrate Interactions: The simulation can detail the role of individual amino acids in stabilizing the transition state through electrostatic and steric effects. iu.edu

While specific QM/MM simulation data for the NAMDH reaction is not yet broadly published, the methodology provides a framework for understanding how the enzyme facilitates the oxidation of ManNAc to N-acetylmannosamino-lactone. portlandpress.com Such studies are crucial for designing enzyme inhibitors or engineering novel enzyme functions.

Crystallography for Enzyme-Ligand Complex Analysis

X-ray crystallography is an indispensable technique for determining the three-dimensional structure of enzyme-ligand complexes, providing a static yet highly detailed snapshot of molecular interactions. This method has been successfully applied to understand the substrate specificity and catalytic mechanism of enzymes that bind this compound. portlandpress.com

A notable example is the crystallographic analysis of N-acetyl-D-mannosamine dehydrogenase (NAMDH) from the bacterium Flavobacterium sp. 141-8. portlandpress.com Researchers have determined the crystal structures of NAMDH in its apo (ligand-free) form, in a complex with ManNAc, and in a complex with its cofactor NAD+. rcsb.orgrcsb.orgportlandpress.com These structures, resolved at high resolutions (e.g., 2.15 Å for the ManNAc complex), reveal the precise architecture of the active site and the basis for substrate recognition. portlandpress.com

Key findings from the crystallographic analysis of the NAMDH-ManNAc complex include:

Substrate Binding Pocket: ManNAc is accommodated in a well-defined pocket where a dense network of polar interactions ensures high specificity. rcsb.orgportlandpress.com

Key Interactions: The acetamido group of ManNAc is encased in a specific pocket, and the hydroxyl group at the C4 position forms a critical hydrogen bond, which are key determinants for selectivity. rcsb.orgportlandpress.com

Catalytic Residues: The structures, in conjunction with mutagenesis studies, have identified the catalytic tetrad of residues (Asn119, Ser153, Tyr166, and Lys170) that are essential for the oxidation reaction. portlandpress.com

| Complex | PDB ID | Resolution (Å) | Key Interacting Residues with Ligand |

|---|---|---|---|

| NAMDH with this compound | 4CR7 | 2.15 | Asn119, Ser153, Tyr166, Lys170 |

| NAMDH with NAD+ | 4CR8 | 2.20 | - |

| Apo NAMDH (Ligand-free) | - | 1.90 | - |

These structural insights are fundamental for understanding the enzyme's function and provide a rational basis for the development of specific inhibitors or for protein engineering applications.

Isothermal Microcalorimetry for Ligand-Protein Binding Kinetics

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to quantify the thermodynamics of binding interactions between molecules. nih.gov It directly measures the heat released or absorbed during the binding event of a ligand (e.g., this compound) to a protein. uspto.gov This allows for the direct determination of multiple thermodynamic parameters in a single experiment, providing a comprehensive view of the binding kinetics. mdpi.com

The primary parameters obtained from an ITC experiment are:

Binding Affinity (Ka) or Dissociation Constant (Kd): A measure of the strength of the interaction.

Stoichiometry (n): The ratio of ligand to protein in the complex.

Enthalpy of Binding (ΔH): The heat change associated with the binding event, indicating the types of bonds being formed and broken.

Entropy of Binding (ΔS): Calculated from the other parameters, it reflects the change in disorder of the system upon binding.

While specific ITC data for the binding of ManNAc to its target enzymes are not widely available in the literature, the technique has been used to study the binding of closely related metabolites. For instance, the binding of N-acetylneuraminic acid (Neu5Ac), a direct downstream product of ManNAc metabolism, to the transcriptional regulator NanR has been characterized by ITC. nih.govwikipedia.org In this study, the dissociation constant (Kd) for Neu5Ac binding to the NanR dimer was found to be 16 µM. nih.gov

| Interacting Molecules | Dissociation Constant (Kd) | Stoichiometry (n) | Enthalpy (ΔH) | Entropy (ΔS) |

|---|---|---|---|---|

| N-acetylneuraminic acid (Neu5Ac) binding to NanR Repressor | 16 µM | 1 Neu5Ac per NanR dimer | Data not specified | Data not specified |

This table illustrates the type of data obtained from ITC using a closely related compound from the same metabolic pathway as an example. nih.gov

Applying ITC to study the interaction between ManNAc and enzymes like NAMDH or N-acetylmannosamine kinase would yield precise data on their binding affinity and the thermodynamic forces driving the interaction. This information is invaluable for drug discovery, helping to screen and optimize compounds that bind to a specific protein target. uspto.gov

Biological and Functional Implications of N Acetyl Beta D Mannosamine Beyond Sialic Acid Biosynthesis

Modulation of Cellular Processes

N-Acetyl-beta-D-mannosamine (ManNAc) is a naturally occurring N-acetylated monosaccharide that functions as a key metabolic intermediate in both bacterial and mammalian systems. ebi.ac.ukebi.ac.uk In mammals, including humans and mice, ManNAc is primarily recognized as the first committed precursor in the biosynthesis of N-acetylneuraminic acid (Neu5Ac), commonly known as sialic acid. wikipedia.orghmdb.ca The initiation of this pathway occurs in the cytoplasm, where UDP-N-acetylglucosamine (UDP-GlcNAc) is converted to ManNAc in the rate-limiting step. wikipedia.orghmdb.ca

In the bacterial kingdom, ManNAc is also a significant metabolite. ebi.ac.uk It has been identified as a metabolite produced by bacteria such as Escherichia coli. nih.gov Within these prokaryotic organisms, it is involved in various metabolic pathways, including those related to the synthesis of components for the bacterial cell surface. ebi.ac.ukebi.ac.uk The compound is classified as an acylaminosugar and plays a role in a number of enzymatic reactions in both human and microbial cells. hmdb.ca

This compound and its derivatives play a crucial role in the biosynthesis of capsular polysaccharides (CPS), which are major virulence factors for many pathogenic bacteria. nih.gov These capsules protect bacteria from the host's immune response, such as opsonophagocytosis and complement-mediated killing. nih.gov

In Staphylococcus aureus, the enzyme Cap5O, a UDP-N-acetyl-mannosamine dehydrogenase, is essential for the production of the serotype 5 capsular polysaccharide. nih.gov This enzyme catalyzes the oxidation of UDP-N-acetyl-mannosamine (UDP-ManNAc) to UDP-N-acetyl-mannosaminuronic acid (UDP-ManNAcA), a necessary component of the capsule. nih.gov The inhibition of this process has been shown to enhance the adherence of the bacteria to endothelial cells, highlighting its role in virulence. nih.gov

Conversely, the external supply of ManNAc can negatively regulate capsule production in certain bacteria. In Escherichia coli K92, using ManNAc as a carbon source led to a significant reduction of up to 90% in the production of capsular polysialic acid. nih.gov This inhibitory effect is mediated by the metabolic product N-acetyl-D-mannosamine-6-phosphate, which inhibits the NeuAc lyase enzyme responsible for synthesizing the capsule's precursor. nih.gov The biosynthesis pathway for capsular polysaccharides in Campylobacter jejuni also involves the epimerization of UDP-GlcNAc to form UDP-ManNAc as a key step. acs.org

| Bacterial Species | Role of ManNAc/Derivatives in Capsule Biosynthesis | Impact on Virulence |

| Staphylococcus aureus | Precursor (UDP-ManNAc) is oxidized to form a key component of the serotype 5 capsule. nih.gov | Essential for producing the antiphagocytic capsule, a major virulence factor. nih.gov |

| Escherichia coli K92 | External ManNAc leads to an intermediate (ManNAc-6-P) that inhibits an enzyme for capsule synthesis. nih.gov | Use as a carbon source dramatically reduces the production of the protective capsular polysialic acid. nih.gov |

| Campylobacter jejuni | A derivative (UDP-ManNAc) is a necessary intermediate in the pathway for CPS formation. acs.org | The CPS helps protect the organism from the host immune response. acs.org |

In the context of biotechnology and the production of therapeutic proteins, this compound has been studied as a supplement in Chinese Hamster Ovary (CHO) cell cultures. CHO cells are a principal platform for manufacturing monoclonal antibodies and other recombinant proteins, where post-translational modifications like glycosylation are critical quality attributes. dtu.dk

Research has demonstrated that the addition of ManNAc to CHO cell cultures can modulate the glycosylation profile of the produced proteins without negatively affecting cell viability or growth. One study found that supplementing CHO-K1 cells with ManNAc resulted in a concentration-dependent decrease in high-mannose (Man5) N-linked glycosylation on a monoclonal antibody. nih.gov Importantly, this targeted reduction in a specific glycan variant was achieved without compromising cellular growth or metabolism. nih.gov Another investigation showed that adding 20 mM of N-acetyl-D-mannosamine effectively increased the yield of the most desirable, highly sialylated forms of recombinant darbepoetin alfa, while other additives tested did not impact cell growth. researchgate.net This is in contrast to studies using mannose as a supplement, which, while not affecting cell growth, led to a dramatic increase in high-mannose glycosylation, a potentially undesirable outcome. nih.govresearchgate.net

| Cell Line | Supplement | Effect on Glycosylation | Effect on Cell Growth/Metabolism |

| CHO-K1 | N-Acetyl-D-mannosamine | Concentration-dependent decrease in high-mannose (Man5) glycans. nih.gov | Cellular growth and metabolism remained unaffected. nih.gov |

| CHO | N-Acetyl-D-mannosamine | Increased concentration of highly sialylated forms of darbepoetin alfa. researchgate.net | Did not affect cell growth. researchgate.net |

| CHO | Mannose | Dramatic increase in total high-mannose glycosylation. nih.govresearchgate.net | No effect on cell growth, viability, or titer. nih.govresearchgate.net |

Neurobiological Research

Neurogenesis, the process of generating new functional neurons, continues in specific regions of the adult mammalian brain, most notably the dentate gyrus of the hippocampus. nih.gov This process is fundamentally linked to cognitive functions such as learning and memory. nih.gov Preclinical research using animal models has begun to explore the potential of this compound to modulate this process.

A study in middle-aged mice directly linked ManNAc administration to increased cell proliferation in the hippocampus. scilit.com This suggests a positive influence on the early stages of neurogenesis. While many studies focus on the decrease in neurogenesis in animal models of neurodegenerative diseases like Alzheimer's, some evidence points to a more complex picture where proliferation of neuroblasts can be elevated at very early, pre-plaque stages, although the survival of these new cells may be compromised. nih.govresearchgate.net The ability of ManNAc to promote hippocampal cell proliferation indicates its potential to influence the neural precursor cell pool in the adult brain.

Building on its effects on hippocampal cell biology, this compound has been investigated for its therapeutic potential in mitigating age-related cognitive decline in preclinical animal models. These studies provide evidence that ManNAc can improve cognitive function associated with aging.

In a study involving aged dogs experiencing cognitive dysfunction, administration of ManNAc led to significant improvements in spatial learning and memory. northeastern.edunih.govnih.gov The treated dogs made fewer errors in a place-learning test, particularly within the first month of treatment. northeastern.edunih.gov Some of the dogs also showed an improved active-resting cycle, another behavioral aspect affected by cognitive aging. nih.gov

Further supporting these findings, research in a senescence-accelerated mouse model demonstrated that chronic administration of ManNAc improves age-associated impairments in long-term potentiation (LTP). scilit.com LTP is a key cellular mechanism that underlies the formation and consolidation of memories. The enhancement of LTP in these aged mice provides a potential neurophysiological basis for the cognitive improvements observed in other animal studies. scilit.com

| Animal Model | Key Findings | Cognitive/Neurological Outcome |

| Aged Dogs | ManNAc treatment significantly reduced error trials in a place-learning test. northeastern.edunih.govnih.gov | Alleviation of age-related cognitive dysfunction. northeastern.edunih.gov |

| Senescence-Accelerated Mouse | Chronic ManNAc administration improved age-associated impairment of long-term potentiation (LTP). scilit.com | Improvement in a key cellular mechanism for learning and memory. scilit.com |

| Middle-Aged Mice | ManNAc administration improved object recognition and increased hippocampal cell proliferation. scilit.com | Enhanced memory function and stimulated neurogenesis. scilit.com |

Research in Glycoconjugate Engineering and Bioengineering

This compound (ManNAc) serves as a key precursor in the biosynthesis of sialic acids, making it a pivotal molecule in the field of glycoconjugate and bioengineering. nih.gov Researchers have leveraged the promiscuity of the sialic acid biosynthetic pathway to introduce modified forms of ManNAc, leading to the expression of unnatural sialic acids on cell surfaces and within tissues. This strategy, known as metabolic glycoengineering, has opened new avenues for studying the roles of sialic acids and for developing novel therapeutic and diagnostic approaches. nih.govresearchgate.net

Strategies for Bioengineering NeuNAc on Cells

Metabolic glycoengineering of cell surface N-acetylneuraminic acid (NeuNAc) is a powerful technique that relies on the cellular uptake of synthetic ManNAc analogs. nih.gov These analogs, which feature chemical modifications at the N-acyl group, are processed by the cell's natural enzymatic machinery and incorporated into glycoproteins and glycolipids. nih.gov This results in the display of modified sialic acids on the cell surface, effectively remodeling the cellular glycome.

A primary strategy involves incubating cells with N-acyl derivatives of D-mannosamine. nih.gov The natural precursor, N-acetyl-D-mannosamine, can be outcompeted by these synthetic analogs, leading to the expression of oligosaccharides containing unnatural sialic acids. nih.gov The permissibility of the enzymes in the sialic acid biosynthetic pathway is crucial for this process. One key enzyme, N-acetyl-D-neuraminic acid (NeuNAc) aldolase (B8822740), has been shown to tolerate a range of N-modifications on D-mannosamine. nih.gov

To enhance the efficiency of this process, researchers often use peracetylated versions of ManNAc analogs. researchgate.net Masking the hydroxyl groups with acetyl esters increases the hydrophobicity of the sugar analogs, thereby improving their uptake by cells. researchgate.net Once inside the cell, non-specific esterases remove the acetyl groups, allowing the modified ManNAc analog to enter the sialic acid biosynthetic pathway. researchgate.netnih.gov

Several N-acyl derivatives of D-mannosamine have been synthesized and evaluated for their efficacy as biosynthetic precursors for engineering cell surface sialic acids. The following table summarizes some of these derivatives and their observed effectiveness.

| ManNAc Derivative | Common Abbreviation | Effectiveness as a Biosynthetic Precursor |

| N-propionyl-D-mannosamine | ManNPr | As good as or better than natural ManNAc nih.gov |

| N-butanoyl-D-mannosamine | ManNBu | As good as or better than natural ManNAc nih.gov |

| N-iso-butanoyl-D-mannosamine | ManNiBu | As good as or better than natural ManNAc nih.gov |

| N-pivaloyl-D-mannosamine | ManNPiv | As good as or better than natural ManNAc nih.gov |

| N-phenylacetyl-D-mannosamine | ManNPhAc | Efficiently incorporated in a time and dose-dependent manner nih.gov |

| N-azidoacetylmannosamine | ManNAz | Used for metabolic labeling of sialic acids nih.gov |

| N-alkynylmannosamine | ManNAl | Used for metabolic labeling of sialic acids nih.gov |

These strategies have been successfully applied in various cell lines to modify cell surface glycans for applications ranging from glycan imaging to altering cell adhesion and recognition. researchgate.netru.nl

Engineering Sialic Acid in Organs (Preclinical Animal Models)